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molecular formula C7H12O3 B094737 Ethyl tetrahydrofuran-2-carboxylate CAS No. 16874-34-3

Ethyl tetrahydrofuran-2-carboxylate

Cat. No. B094737
M. Wt: 144.17 g/mol
InChI Key: GQQLWKZRORYGHY-UHFFFAOYSA-N
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Patent
US07132215B2

Procedure details

A flask was charged with 13.6 g of magnesium and 300 ml of tetrahydrofuran, to which 60.3 g of 1,4-dibromobutane was added dropwise at 50° C. After the completion of dropwise addition, the solution was stirred at 60° C. for one hour. To the solution below 40° C., 31.0 g of ethyl tetrahydrofurancarboxylate was added dropwise. The solution was stirred at room temperature for one hour, after which an aqueous solution of ammonium chloride was added for hydrolysis. Ordinary post-treatment yielded 30.2 g of 1-(2-tetrahydrofuranyl)cyclopentanol.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
60.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][CH2:6]Br.[O:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]([O:15]CC)=O.[Cl-].[NH4+]>O1CCCC1>[O:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13]1([OH:15])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
60.3 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
O1C(CCC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 50° C
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(CCC1)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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